molecular formula C11H17N3O3 B6326977 Tert-butyl (2-(1-methyl-1h-imidazol-2-yl)-2-oxoethyl)carbamate CAS No. 876392-21-1

Tert-butyl (2-(1-methyl-1h-imidazol-2-yl)-2-oxoethyl)carbamate

Cat. No.: B6326977
CAS No.: 876392-21-1
M. Wt: 239.27 g/mol
InChI Key: WAOJOLYKZNBOTL-UHFFFAOYSA-N
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Description

Tert-butyl (2-(1-methyl-1H-imidazol-2-yl)-2-oxoethyl)carbamate is a carbamate-protected intermediate widely used in medicinal chemistry and organic synthesis. Its structure features a 1-methylimidazole ring linked via a 2-oxoethyl group to a tert-butyl carbamate moiety, which serves as a protective group for amines. This compound is critical in synthesizing inhibitors such as BAY-9835, a first-in-class ADAMTS7 inhibitor, where it acts as a precursor in multistep reactions . The synthesis involves lithiation of 1-methylimidazole followed by reaction with tert-butyl {2-[methoxy(methyl)amino]-2-oxoethyl}carbamate, yielding the product in 31% yield .

Properties

IUPAC Name

tert-butyl N-[2-(1-methylimidazol-2-yl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)13-7-8(15)9-12-5-6-14(9)4/h5-6H,7H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOJOLYKZNBOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=NC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Core Protocol

The primary synthetic route involves the condensation of N-BOC-D-serine (compound 6) with benzene methanamine (benzylamine) via mixed anhydride intermediates. The reaction proceeds in three stages:

  • Mixed anhydride formation : N-BOC-D-serine reacts with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) as an acid scavenger.

  • Nucleophilic substitution : The anhydride intermediate undergoes aminolysis with benzylamine to form the amide bond.

  • Workup and purification : The crude product is extracted, washed, and crystallized using hexane/ethyl acetate mixtures.

Key parameters include:

  • Temperature : -10°C to 5°C for anhydride formation, 10–15°C for condensation.

  • Molar ratios :

    • N-BOC-D-serine : i-BuOCOCl : benzylamine = 1 : 1.1–1.5 : 1.1–1.5.

    • Solvent ratio: 8–10 volumes of anhydrous ethyl acetate per gram of starting material.

Process Optimization and Yield Data

Variations in reaction conditions significantly impact yields:

ParameterEmbodiment 3Embodiment 4Embodiment 5Embodiment 6
Temperature (°C)0–15-10–05–200–5
Reaction Time (hr)433.54
Yield (%)93.1979592.4

Notably, subzero temperatures during the initial mixing phase improve anhydride stability, while extended reaction times (>3 hr) ensure complete benzylamine consumption. The optimal solvent system (anhydrous ethyl acetate) prevents hydrolysis of the reactive intermediates.

Alternative Carbamate-Forming Strategies

Comparative Analysis of Methods

MethodStarting MaterialKey AdvantageLimitation
Mixed anhydrideN-BOC-D-serineHigh yield (92–97%)Requires cryogenic conditions
Direct Boc protectionImidazole derivativesSimplified workflowLower reported yields

The mixed anhydride method remains industrially preferred due to its reproducibility and scalability, as evidenced by multi-kilogram syntheses in patent embodiments.

Critical Process Considerations

Stereochemical Control

The use of N-BOC-D-serine ensures retention of the R-configuration at the α-carbon, critical for subsequent transformations into chiral pharmaceuticals like lacosamide. Racemization risks are mitigated by:

  • Maintaining pH < 8 during workup

  • Avoiding prolonged heating (>40°C)

Purification Challenges

The product’s polarity necessitates mixed-solvent crystallization:

  • Hexane/ethyl acetate (8:1) : Achieves 93–97% purity after single crystallization.

  • Chromatography : Reserved for analytical samples due to Boc-group instability under silica gel conditions .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for carbamates. This compound undergoes cleavage under acidic or basic conditions, yielding distinct products:

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to the formation of 2-(1-methyl-1H-imidazol-2-yl)-2-oxoethylamine and tert-butanol, with concomitant release of CO₂.

  • Basic Hydrolysis : Deprotonation enhances nucleophilic substitution, producing the same amine derivative alongside tert-butoxide ions.

Conditions and Reagents :

Reaction TypeReagents/ConditionsMajor Products
Acidic HydrolysisHCl (1–2 M), reflux2-(1-Methyl-1H-imidazol-2-yl)-2-oxoethylamine
Basic HydrolysisNaOH (1–2 M), 60–80°CSame as above

Substitution Reactions

The carbamate group and imidazole ring participate in nucleophilic substitution reactions:

  • Amide Bond Formation : The carbamate’s carbonyl can react with amines (e.g., benzylamine) under coupling agents like EDC/HOBt, forming substituted urea derivatives.

  • Imidazole Functionalization : The methyl group on the imidazole nitrogen undergoes halogenation (e.g., bromination using NBS) or alkylation (e.g., with methyl iodide) to yield derivatives with modified electronic properties .

Key Example :
Replacement of the tert-butyl group with aryl substituents via reaction with aryl halides (e.g., iodobenzene) under palladium catalysis (e.g., Pd(OAc)₂, XPhos) produces N-aryl carbamates .

Oxidation

  • Imidazole Ring Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the imidazole’s C4–C5 double bond, forming an imidazole N-oxide derivative.

  • Metabolic Oxidation : In vivo studies reveal N-demethylation of the imidazole methyl group by cytochrome P450 enzymes, generating a primary amine metabolite .

Reduction

  • Carbonyl Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone group to a secondary alcohol, yielding tert-butyl (2-(1-methyl-1H-imidazol-2-yl)-2-hydroxyethyl)carbamate.

Reactivity in Medicinal Chemistry Context

In drug development, this compound serves as a precursor for protease inhibitors. Key findings include:

  • ADAMTS7/12 Inhibition : Structural modifications (e.g., pyrazole substitution) enhance selectivity over MMP12. For example, introducing a methylpyrazole group improves metabolic stability (Cl₆ᵢₐᵣ: 1.0 L/kg/h in rats) while maintaining potency (IC₅₀: 8 nM for ADAMTS7) .

  • Metabolic Stability : The tert-butyl group confers resistance to enzymatic degradation, as evidenced by low blood clearance (0.17 L/h/kg in rats) and high plasma stability (>24 h) .

Thermal and Photochemical Reactions

  • Thermal Decomposition : At temperatures >150°C, the carbamate decomposes via retro-ene reaction, releasing isobutylene and CO₂, leaving a residual imidazole-acetamide compound .

  • Photodegradation : UV exposure (254 nm) induces C–N bond cleavage in the carbamate, forming 2-(1-methyl-1H-imidazol-2-yl)acetamide and tert-butyl radical intermediates .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (2-(1-methyl-1H-imidazol-2-yl)-2-oxoethyl)carbamate is studied for its potential as a pharmacophore in drug design. The imidazole ring allows for interactions with various biological targets, such as enzymes and receptors.

Key Insights:

  • Binding Affinity: Preliminary studies indicate that compounds with imidazole groups can interact effectively with histidine residues in proteins, potentially influencing enzyme activity or stability.
  • Therapeutic Potential: Derivatives of this compound are being explored for therapeutic effects, particularly in antifungal and anticancer applications due to the biological relevance of imidazole.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of complex molecules through various chemical transformations.

Common Reactions:

  • Hydrolysis: The carbamate group can hydrolyze under acidic or basic conditions to yield amines and carbon dioxide.
  • Nucleophilic Substitution: The imidazole ring can participate in nucleophilic substitution reactions, facilitating further chemical modifications.

Industrial Applications

In the industrial sector, this compound is utilized for developing new materials and catalysts. Its structural properties enable the creation of materials with enhanced stability and reactivity.

Applications Include:

  • Catalyst Development: The compound's ability to interact with metal ions makes it valuable for catalyzing specific chemical reactions.
  • Material Science: It is used in formulating materials with tailored properties for various applications, including coatings and polymers.

Case Study 1: Drug Development

Research has focused on synthesizing derivatives of this compound to evaluate their efficacy against specific cancer cell lines. Initial results suggest promising activity due to the imidazole's ability to interact with critical biological pathways.

Case Study 2: Catalytic Applications

A study investigated the use of this compound as a catalyst in organic reactions. The results demonstrated that it could enhance reaction rates significantly compared to traditional catalysts, highlighting its potential industrial utility.

Mechanism of Action

The mechanism of action of tert-butyl (2-(1-methyl-1H-imidazol-2-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Observations:
  • Synthetic Efficiency : The target compound’s 31% yield is lower than derivatives like CA2 (68% yield ), likely due to challenges in lithiation and intermediate stability.
  • Functional Groups : Bromo substitution in enhances electrophilicity for cross-coupling, while the azidomethyl group in CA2 enables click chemistry.
  • Steric and Electronic Effects : The adamantyl group in introduces significant steric bulk, altering solubility and conformational flexibility compared to the target’s 1-methylimidazole.

Physical and Analytical Properties

  • Target Compound: Limited data on physical properties, but intermediates like the adamantyl derivative exist as viscous oils, suggesting structural modifications impact physical states.
  • CA2 : Characterized by NMR, LCMS, and IR, with a melting point of 170–172°C, indicating high crystallinity.
  • Bromo Derivative : Predicted density (1.411 g/cm³) and pKa (11.49) suggest moderate polarity and basicity, suitable for aqueous-organic biphasic reactions.

Biological Activity

Tert-butyl (2-(1-methyl-1H-imidazol-2-yl)-2-oxoethyl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its structural characteristics, mechanisms of action, and biological activities as supported by recent research findings.

Structural Characteristics

The molecular formula of this compound is C11H17N3O3C_{11}H_{17}N_{3}O_{3} with a molecular weight of approximately 239.27 g/mol. The compound features a tert-butyl group , an imidazole ring , and a carbamate functional group , which contribute to its unique reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The imidazole ring can interact with metal ions and enzymes, modulating their activity. This interaction is particularly relevant in the context of enzyme inhibition, where the compound may influence metabolic pathways.
  • Binding Affinity : Preliminary studies suggest that compounds containing imidazole groups can interact with histidine residues in proteins, affecting enzyme stability and activity. This property is crucial for drug design, especially for targeting specific enzymes involved in disease processes.
  • Chemical Reactivity : The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide, which may further participate in biological processes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on imidazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria . The structure–activity relationship (SAR) analysis suggests that modifications to the imidazole ring can enhance antibacterial potency.

Case Studies

A notable case study involved the evaluation of imidazole-based compounds against Mycobacterium tuberculosis (Mtb). Compounds structurally related to this compound were tested for their inhibitory effects on Mur enzymes critical for bacterial cell wall synthesis. These studies revealed promising IC50 values, indicating potential as therapeutic agents against tuberculosis .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
Tert-butyl (1-methyl-1H-imidazol-2-yl)carbamateC10H16N3O2Lacks the 2-oxoethyl moiety
Tert-butyl (2-(5-methyl-1H-imidazol-2-yl)propan-2-yl)carbamateC13H20N4O3Contains different nitrogen heterocycle
Tert-butyl (3-(1-methylimidazolium))carbamateC11H18N4O3Imidazolium salt form

The unique combination of a tert-butyl group, an imidazole derivative, and a 2-oxoethyl structure may confer distinct biological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare tert-butyl (2-(1-methyl-1H-imidazol-2-yl)-2-oxoethyl)carbamate?

  • Methodology : The compound is typically synthesized via carbamate formation, where the amine group reacts with an activated carbonyl group (e.g., Boc-anhydride). A critical step involves protecting the imidazole nitrogen to prevent undesired side reactions. For example, tert-butyl carbamate derivatives often use Boc protection under basic conditions (e.g., NaHCO₃ or Et₃N) in solvents like THF or DCM .
  • Key Considerations : Optimize reaction time and temperature to avoid Boc-group cleavage. Intermediate purification via column chromatography is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH₃) and the imidazole ring (δ ~7.0–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks).
  • X-ray Crystallography : Resolves solid-state conformation, including hydrogen-bonding interactions in the imidazole moiety .

Q. What safety protocols are essential for handling tert-butyl carbamate derivatives?

  • Guidelines : Use PPE (gloves, lab coats, goggles) to minimize skin/eye contact. Work in a fume hood to avoid inhalation of vapors. Follow protocols for similar carbamates, which recommend neutral pH conditions to prevent decomposition .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in synthesizing tert-butyl carbamate derivatives with adjacent stereocenters?

  • Methodology : Use chiral auxiliaries or asymmetric catalysis. For example, Garcia et al. achieved enantioselectivity in carbamate-linked intermediates via iodolactamization, leveraging steric effects to control stereochemistry . Computational tools (e.g., DFT) can predict transition-state geometries to guide catalyst design .

Q. How to resolve contradictions in crystallographic data between studies?

  • Methodology : Validate data using SHELXL refinement to assess R-factors and electron density maps. Compare hydrogen-bonding patterns (e.g., N–H···O interactions in imidazole-carbamate systems) and check for polymorphic variations. Cross-reference with spectroscopic data to confirm structural assignments .

Q. What computational methods predict the reactivity of tert-butyl carbamates in nucleophilic environments?

  • Methodology :

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., Boc deprotection under acidic conditions) by calculating activation energies.
  • Molecular Docking : Evaluates interactions with biological targets (e.g., enzyme active sites) using PubChem-derived structural data .

Q. How to analyze and mitigate side reactions during bromination of imidazole-containing carbamates?

  • Methodology : Monitor reaction progress via LC-MS to detect byproducts (e.g., over-brominated species). Adjust stoichiometry (e.g., 1.4 equiv Br₂ in acetic acid) and reaction time to favor mono-bromination. Purify intermediates using flash chromatography .

Q. How to design analogs with improved pharmacokinetic properties?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents on the imidazole ring (e.g., fluorine or methyl groups) to enhance metabolic stability.
  • Protease Resistance : Introduce steric hindrance near the carbamate group to reduce enzymatic cleavage, as demonstrated in apelin-13 mimetics .

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